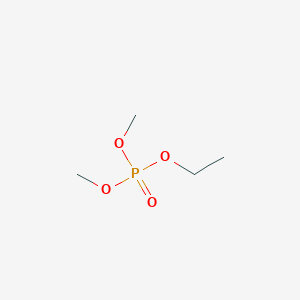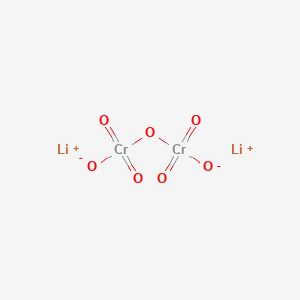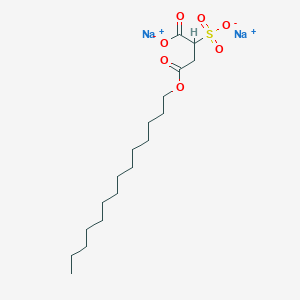
(2-メチル-1,3-チアゾール-4-イル)酢酸
説明
(2-Methyl-1,3-thiazol-4-yl)acetic acid, also known as MTAA, is a thiazole-based organic compound that is widely used in scientific research. It is a versatile molecule that has been used in a variety of applications, including synthesis of pharmaceuticals, biochemistry, and drug development. Its ability to form various esters and other derivatives makes it particularly useful in the synthesis of many compounds.
科学的研究の応用
抗酸化作用
チアゾール誘導体には、 "(2-メチル-1,3-チアゾール-4-イル)酢酸" を含め、抗酸化作用を示すことが分かっている . これらの化合物は、体内の有害なフリーラジカルを中和するのに役立ち、慢性疾患のリスクを軽減し、老化プロセスを遅らせる可能性があります。
鎮痛作用と抗炎症作用
チアゾール化合物は、鎮痛作用と抗炎症作用についても研究されてきた . これは、関節炎など、痛みや炎症を特徴とする状態の治療における可能性を示しています。
抗菌作用と抗真菌作用
一部のチアゾール誘導体は、抗菌作用と抗真菌作用を示すことが実証されている . これは、 "(2-メチル-1,3-チアゾール-4-イル)酢酸" が、新しい抗菌剤や抗真菌剤の開発に潜在的に使用できることを示唆しています。
抗ウイルス作用
チアゾール化合物は、抗ウイルス剤としての可能性を示してきた . これは、 "(2-メチル-1,3-チアゾール-4-イル)酢酸" がウイルス感染の治療に潜在的に使用できる可能性を開きます。
神経保護作用
チアゾール誘導体は、神経保護効果を示すことが分かっている . これは、 "(2-メチル-1,3-チアゾール-4-イル)酢酸" がアルツハイマー病やパーキンソン病などの神経変性疾患の治療に潜在的に使用できることを示唆しています。
抗腫瘍または細胞毒作用
チアゾール化合物は、抗腫瘍作用と細胞毒作用について研究されてきた . これは、がん治療における可能性を示しています。
Safety and Hazards
“(2-Methyl-1,3-thiazol-4-yl)acetic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFWJNYLJRLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357595 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13797-62-1 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)




